REACTION_CXSMILES
|
C[C@H:2]([OH:6])[CH2:3][CH2:4][CH3:5].[H-].[Na+].[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13]Br)[CH3:10].O1CCC[CH2:19]1>>[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][O:6][CH2:2][CH2:3][CH2:4][CH2:5][CH3:19])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C[C@@H](CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
After the reaction solution were concentrated
|
Type
|
ADDITION
|
Details
|
water and ether was added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken
|
Type
|
ADDITION
|
Details
|
for mixing
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to remove the solvent off
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COCCCCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |